PI3K-IN-18

Content Navigation

CAS Number

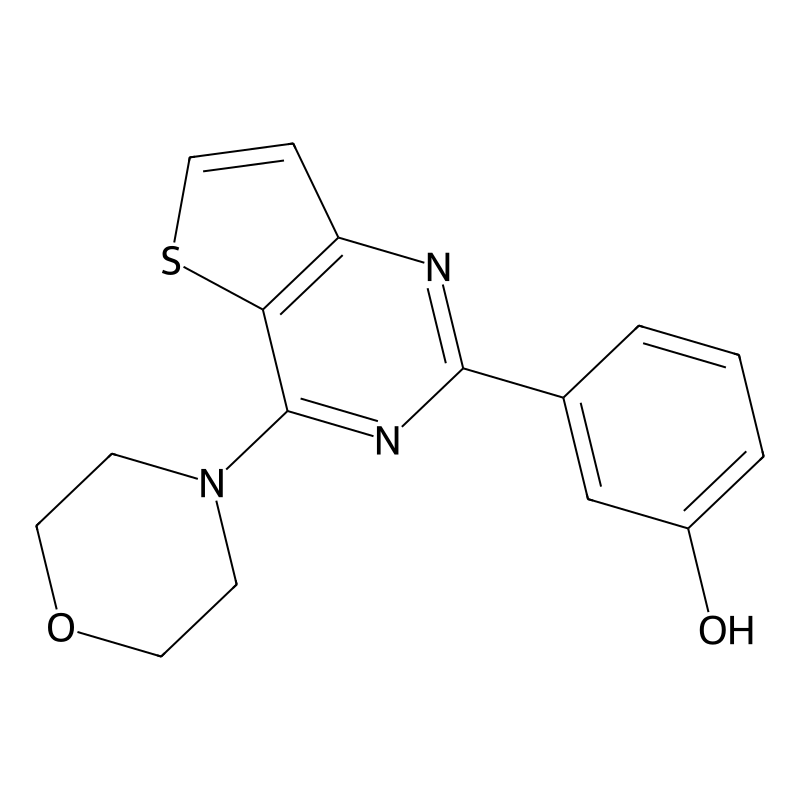

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

PI3K-IN-18 is a potent, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), belonging to the 4-morpholino-2-phenylquinazoline chemical class. It exhibits high potency against the p110α isoform and strong activity against p110β, with significantly lower activity against the p110γ isoform. Its well-characterized potency and selectivity profile make it a valuable tool for investigating signaling pathways dependent on p110α and p110β, particularly in cancer and cellular metabolism research.

Standard, first-generation pan-PI3K inhibitors such as LY294002 are often used as procurement substitutes due to their broad availability. However, their utility is limited by significantly lower potency and known off-target activities against unrelated kinases like Casein Kinase 2 (CK2), ATM, and DNA-PK. These off-target effects, combined with the need for high micromolar concentrations for effective PI3K inhibition, can produce confounding data, making it difficult to attribute cellular responses specifically to the PI3K pathway. The use of a more potent and selective tool like PI3K-IN-18 allows for clearer interpretation of experimental outcomes at lower, more specific concentrations.

References

- Gharbi, S. I., Zvelebil, M. J., Shuttleworth, S. J., et al. Exploring the specificity of the PI3K family inhibitor LY294002. Biochem. J. 404(1), 15-21 (2007).

- Trivanović, D., Tasić, T., Jauković, A., et al. Different effects of phosphatidylinositol 3-kinase inhibitor LY294002 and Akt inhibitor SH-5 on cell cycle progression. Periodicum Biologorum. 113(4), 413-418 (2011).

Exceptional Potency Against p110α and p110β vs. Common Pan-Inhibitors

In biochemical assays, PI3K-IN-18 inhibits the p110α isoform with an IC50 of 2 nM and the p110β isoform with an IC50 of 16 nM. This represents a 250-fold and 60-fold increase in potency, respectively, over the widely used pan-inhibitor LY294002, which has reported IC50 values of 500 nM for p110α and 970 nM for p110β.

| Evidence Dimension | Biochemical Potency (IC50) |

| Target Compound Data | p110α: 2 nM; p110β: 16 nM |

| Comparator Or Baseline | LY294002 (p110α: 500 nM; p110β: 970 nM) |

| Quantified Difference | 250x more potent on p110α; 60x more potent on p110β |

| Conditions | Enzymatic/Biochemical Assays |

Higher potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and leading to more reliable and interpretable experimental data.

Defined Selectivity Profile: Differentiating p110α/β from p110γ Activity

PI3K-IN-18 demonstrates clear selectivity for the ubiquitously expressed p110α (IC50 = 2 nM) and p110β (IC50 = 16 nM) isoforms over the hematopoietic-focused p110γ isoform (IC50 = 660 nM). This results in a selectivity window of over 330-fold against p110γ relative to p110α.

| Evidence Dimension | Isoform Selectivity (IC50 Ratio) |

| Target Compound Data | p110α: 2 nM |

| Comparator Or Baseline | PI3K-IN-18 vs. p110γ (660 nM) |

| Quantified Difference | >330-fold selectivity for p110α over p110γ |

| Conditions | Enzymatic/Biochemical Assays |

This allows researchers studying signaling in non-hematopoietic cells to specifically probe p110α/β functions without the confounding inhibition of p110γ, enabling more precise pathway dissection.

Procurement Advantage: Documented Solubility for Reliable Stock Preparation

PI3K-IN-18 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent, at concentrations up to 25 mg/mL (approx. 79 mM). This practical property facilitates the preparation of high-concentration, stable stock solutions required for reproducible dosing across a wide range of cellular assays.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 25 mg/mL |

| Comparator Or Baseline | General low aqueous solubility of kinase inhibitors |

| Quantified Difference | High concentration allows for flexible experimental design |

| Conditions | Solubilization in DMSO, may require warming |

Reliable solubility prevents compound precipitation in stock solutions or culture media, a critical factor for ensuring accurate dosing and generating reproducible experimental results.

Characterized Dual PI3K/mTOR Activity for Targeted Pathway Blockade

In addition to its potent PI3K inhibition, PI3K-IN-18 is also a characterized inhibitor of the mammalian target of rapamycin (mTOR) with a reported IC50 of 49 nM. This positions it as a dual inhibitor, with activity against mTOR being approximately 25-fold less potent than against p110α.

| Evidence Dimension | Multi-kinase Activity Profile (IC50) |

| Target Compound Data | mTOR: 49 nM |

| Comparator Or Baseline | PI3K p110α (2 nM) |

| Quantified Difference | Known secondary target with defined potency |

| Conditions | Enzymatic/Biochemical Assay |

This known dual activity is a key procurement consideration; it allows researchers studying the entire PI3K/mTOR axis to achieve pathway blockade with a single, well-characterized compound, streamlining experiments.

High-Confidence Probing of p110α/β-Mediated Signaling

Due to its nanomolar potency against p110α and p110β, this compound is the right choice for studies aiming to confirm the involvement of these specific isoforms in cellular processes like proliferation, survival, and metabolism, without the ambiguity of less potent, broader-spectrum inhibitors.

Efficient Downstream Blockade of the PI3K/Akt/mTOR Axis

For researchers investigating the integrated PI3K/mTOR pathway, the characterized dual activity of PI3K-IN-18 offers a streamlined approach to inhibit both key nodes with a single agent, which is particularly relevant in cancer models where this pathway is often hyperactivated.

Reproducible Dose-Response Studies and High-Throughput Screens

The compound's high DMSO solubility and exceptional potency make it well-suited for applications requiring reliable and consistent compound delivery, such as automated high-throughput screening campaigns or detailed dose-response curve generation, where precision is paramount.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types